Mogroside V

Descripción general

Descripción

El Mogrosido V es un edulcorante natural extraído del fruto de Siraitia grosvenorii, comúnmente conocido como Fruta del Monje. Es un glucósido triterpénico de tipo cucurbitano y es conocido por su intenso dulzor, siendo aproximadamente 300 veces más dulce que la sacarosa. El Mogrosido V es no calórico, lo que lo convierte en una alternativa atractiva al azúcar para quienes buscan reducir su consumo de calorías. También posee diversas propiedades farmacológicas, como efectos antiinflamatorios, antioxidantes y anticancerígenos .

Mecanismo De Acción

El Mogrosido V ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Reduce la sobreproducción de especies reactivas de oxígeno (ROS) y recupera el potencial de la membrana mitocondrial, protegiendo así las células del daño oxidativo.

Efectos antiinflamatorios: El Mogrosido V modula el eje miR-21-5p/SPRY1, inhibiendo factores proinflamatorios como el factor de necrosis tumoral alfa (TNF-α) y la interleucina-6 (IL-6).

Análisis Bioquímico

Biochemical Properties

Mogroside V interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to modulate the miR-21-5P/SPRY1 axis, which is crucial for its anti-inflammatory effect . This compound significantly inhibits the production of various pro-inflammatory factors, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-2 (IL-2), interleukin-6 (IL-6), and nitric oxide (NO) .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It effectively alleviates lung inflammation in ovalbumin-induced asthmatic mice . In cellular models of Parkinson’s disease, this compound attenuates neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It has been reported that this compound exerts its effects through the AMPK-PI3K/Akt/mTOR pathway . Moreover, it has been found to alleviate SIRT3 and SOD2 molecular changes . The downregulation of miR-21-5p and upregulation of SPRY1 are also related to the significant protective effect of this compound on inflammation response .

Temporal Effects in Laboratory Settings

This compound is heat stable in the range of 100 to 150 degrees Celsius for 4 hours and up to 8 hours in boiling water. It is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study using mice models of Parkinson’s disease, it was found that rotenone-induced motor impairments and dopaminergic neuronal damage were reversed by treatment of 10 mg/kg this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. Metabolomic analysis of the substantia nigra highlighted the restoration of metabolic balance, with this compound impacting differential metabolites and modulating key pathways disrupted in Parkinson’s disease, including sphingolipid metabolism, fatty acid metabolism, and amino acid metabolism .

Transport and Distribution

This compound and its metabolites are distributed unevenly in the organs of treated rats . It has been found that mogroside IIE, a metabolite of this compound, is abundant in heart, liver, spleen, and lung .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Mogrosido V se puede sintetizar mediante varios métodos, incluida la cromatografía líquida de alta resolución (HPLC) y la extracción en flash. El método HPLC implica la separación del Mogrosido V de otros glucósidos utilizando una columna de cromatografía líquida de interacción hidrofílica (HILIC) con acetonitrilo y tampón de formiato de amonio como fase móvil . La extracción en flash, por otro lado, implica convertir el tejido vegetal en partículas finas rápidamente para mejorar la eficiencia de extracción. Este método se optimiza utilizando el diseño experimental de Taguchi para lograr un alto rendimiento y pureza de los mogrosidos .

Métodos de producción industrial: Para la producción a gran escala, se utiliza comúnmente la extracción por reflujo en caliente con etanol. Este método, aunque consume tiempo y mano de obra, es efectivo para obtener mogrosidos de alta calidad. Los mogrosidos extraídos se purifican luego utilizando técnicas cromatográficas para lograr una pureza superior al 92% .

Análisis De Reacciones Químicas

Tipos de reacciones: El Mogrosido V experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la glicosilación. Estas reacciones son esenciales para modificar el compuesto para mejorar su dulzura y propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio para reducir el Mogrosido V.

Glicosilación: La glicosilación enzimática utilizando glucosiltransferasas se emplea para unir unidades de azúcar al Mogrosido V.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados de mogrosido con dulzura y bioactividad mejoradas .

Aplicaciones Científicas De Investigación

El Mogrosido V tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como edulcorante natural en alimentos y bebidas, proporcionando una alternativa no calórica al azúcar.

Biología: Exhibe propiedades antioxidantes y antiinflamatorias, lo que lo hace útil en estudios relacionados con el estrés oxidativo y la inflamación

Medicina: Demuestra efectos terapéuticos potenciales en el tratamiento de afecciones como la diabetes, la obesidad y el cáncer.

Comparación Con Compuestos Similares

El Mogrosido V se compara con otros compuestos similares, como:

Mogrosido IV: Otro edulcorante de la Fruta del Monje, pero menos dulce en comparación con el Mogrosido V.

Glucósidos de esteviol: Extraídos de Stevia rebaudiana, estos compuestos también se utilizan como edulcorantes naturales pero tienen diferentes estructuras químicas y perfiles de dulzura.

Sacarosa: Azúcar de mesa común, que es menos dulce y calórica en comparación con el Mogrosido V.

Singularidad: El Mogrosido V destaca por su alta intensidad de dulzura, su naturaleza no calórica y sus beneficios adicionales para la salud, como las propiedades antioxidantes y antiinflamatorias .

Referencias

Propiedades

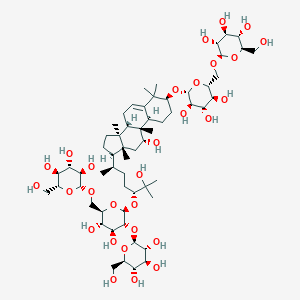

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNZZJYBXQAHG-KUVSNLSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-36-4 | |

| Record name | Mogroside V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88901-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOGROSIDE V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.